molecular formula C17H26N2O4 B1321491 Ethyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate CAS No. 264208-66-4

Ethyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate

Cat. No.: B1321491
CAS No.: 264208-66-4
M. Wt: 322.4 g/mol
InChI Key: TVBGZCDJLZJQOA-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate is a sophisticated chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This benzoate ester derivative features a multifunctional structure that includes an amino group, a methoxy ether, and a 1-methylpiperidin-4-yl moiety connected via a methylene spacer. The presence of the piperidine ring, a common pharmacophore in drug discovery, suggests potential for this compound to interact with various biological targets. Researchers can utilize this molecule as a key synthetic intermediate in the design and development of new therapeutic agents. Its structure is reminiscent of compounds investigated for modulating protein-protein interactions or enzyme activity, particularly in neurological and metabolic disorders. The synthesis of complex molecules often relies on high-quality intermediates like this one, where the ethyl ester group offers a versatile handle for further synthetic transformations, such as hydrolysis to carboxylic acids or amidation. Supplied as a high-purity material, it is essential for hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-amino-5-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c1-4-22-17(20)13-9-15(21-3)16(10-14(13)18)23-11-12-5-7-19(2)8-6-12/h9-10,12H,4-8,11,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBGZCDJLZJQOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1N)OCC2CCN(CC2)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619239
Record name Ethyl 2-amino-5-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264208-66-4
Record name Benzoic acid, 2-amino-5-methoxy-4-[(1-methyl-4-piperidinyl)methoxy]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=264208-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-amino-5-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Benzoate Backbone

The starting material is often a substituted benzoic acid or its ethyl ester derivative. The ethyl ester is prepared by esterification of the corresponding benzoic acid with ethanol under acidic conditions or by direct purchase of ethyl 2-amino-5-methoxy-4-hydroxybenzoate as an intermediate.

Introduction of the Amino and Methoxy Groups

  • The amino group at position 2 can be introduced by nitration followed by reduction or by direct amination methods.
  • The methoxy group at position 5 is typically introduced via methylation of the corresponding hydroxy group using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Attachment of the 1-Methylpiperidin-4-yl Methoxy Group

This step involves the substitution of a leaving group (often a hydroxy or halide) at position 4 with the 1-methylpiperidin-4-yl moiety through an ether linkage.

  • The 1-methylpiperidin-4-yl group is introduced by reacting the 4-hydroxy intermediate with 1-methylpiperidin-4-yl methanol or a suitable derivative under conditions favoring nucleophilic substitution.
  • Alternatively, the 4-position can be activated as a halide (e.g., chloride or bromide), which then undergoes nucleophilic substitution with 1-methylpiperidin-4-yl alcohol or amine.

Representative Synthetic Route (Based on Literature and Patents)

Step Reaction Description Reagents/Conditions Yield/Notes
1 Esterification of 2-amino-5-methoxy-4-hydroxybenzoic acid Ethanol, acid catalyst (e.g., H2SO4), reflux High yield; forms ethyl 2-amino-5-methoxy-4-hydroxybenzoate
2 Activation of 4-hydroxy group to a leaving group (e.g., tosylation) Tosyl chloride, pyridine, 0–5°C Facilitates nucleophilic substitution
3 Nucleophilic substitution with 1-methylpiperidin-4-yl methanol or amine Base (e.g., K2CO3), solvent (DMF or DMSO), 50–80°C Moderate to high yield; forms the ether linkage
4 Purification Column chromatography or recrystallization Ensures product purity

Alternative Methods and Improvements

  • Some patents suggest direct coupling of 1-methylpiperidin-4-yl derivatives with halogenated benzoate intermediates using copper-catalyzed amination or etherification to improve yields and selectivity.
  • Use of microwave-assisted synthesis has been reported to reduce reaction times and improve efficiency.
  • Protecting groups may be employed to prevent side reactions on the amino group during substitution steps.

Analytical Data Supporting Preparation

Parameter Data
Molecular Formula C17H26N2O4
Molecular Weight 322.4 g/mol
SMILES CCOC(=O)C1=CC(=C(C=C1N)OCC2CCN(CC2)C)OC
Purity Typically >95% after purification
Characterization Techniques NMR (1H, 13C), MS (ESI), IR spectroscopy, HPLC

Summary Table of Preparation Methods

Method Aspect Description Advantages Limitations
Esterification Acid-catalyzed reaction of benzoic acid with ethanol Simple, high yield Requires removal of water to drive equilibrium
Hydroxy Activation Tosylation or halogenation of 4-hydroxy group Facilitates substitution Additional step, requires careful control
Nucleophilic Substitution Reaction with 1-methylpiperidin-4-yl derivatives Direct attachment of piperidine moiety Possible side reactions, moderate yields
Catalytic Coupling Copper-catalyzed amination/etherification Improved selectivity and yield Requires catalyst optimization
Purification Chromatography or recrystallization High purity product Time-consuming

Research Findings and Notes

  • The presence of the amino and methoxy groups influences the reactivity of the aromatic ring, necessitating selective protection or activation strategies.
  • The piperidine ring attachment via a methoxy linker is critical for biological activity and requires careful control of reaction conditions to avoid decomposition.
  • Patent WO2017191650A1 and related literature provide improved processes focusing on yield optimization and polymorph control, which are relevant for scale-up and pharmaceutical applications.
  • The compound’s stability is sensitive to pH and temperature; thus, synthesis and storage conditions must be optimized accordingly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate can undergo oxidation reactions, particularly at the amino and methoxy groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced at the ester group to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with various electrophiles like acyl chlorides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of nitro or hydroxyl derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of amides or sulfonamides.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of Ethyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate is C₁₇H₂₆N₂O₄, with a molecular weight of approximately 322.40 g/mol. The compound features an ethyl ester, amino group, methoxy groups, and a piperidine moiety, contributing to its complex structure and biological properties.

Synthesis Overview

The synthesis of this compound typically involves several key steps:

  • Esterification : The carboxylic acid group of 2-amino-5-methoxybenzoic acid is esterified using ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid).
  • Nucleophilic Substitution : The resulting ethyl ester undergoes nucleophilic substitution with 1-methylpiperidine, facilitated by a base such as sodium hydride.
  • Methoxylation : Methoxylation introduces additional methoxy groups using methanol and an appropriate catalyst.

This multi-step synthesis can be optimized for yield and purity in industrial settings through continuous flow reactors and automated systems .

This compound exhibits several notable biological activities:

Anticancer Activity

Preliminary studies indicate that this compound may possess significant anticancer properties. It has shown cytotoxic effects in various cancer cell lines, including inducing apoptosis in FaDu hypopharyngeal tumor cells. In some assays, it outperformed the reference drug bleomycin .

Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents suggests potential efficacy in treating neurodegenerative diseases. It has been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with Alzheimer's disease .

Antioxidant Activity

Investigations have also suggested that this compound may exhibit antioxidant properties, potentially reducing oxidative stress in neuronal cells, thereby contributing to its neuroprotective effects .

Case Studies and Research Findings

Several studies have documented the therapeutic potential of this compound:

  • Anticancer Studies : Research published in various journals indicates that this compound induces apoptosis in specific cancer cell lines more effectively than conventional treatments .
  • Neuroprotection Research : Investigations into its AChE inhibitory effects have shown promise for treating Alzheimer’s disease models in vitro .
  • Oxidative Stress Reduction : Studies suggest that the compound's antioxidant properties may play a role in protecting neuronal cells from oxidative damage .

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl 4-(Dimethylamino) Benzoate
  • Structure: Features a dimethylamino group at the 4-position.
  • Reactivity: Demonstrates high reactivity as a co-initiator in resin polymerization, achieving a higher degree of conversion than 2-(dimethylamino) ethyl methacrylate. This is attributed to the electron-donating dimethylamino group enhancing radical generation .
  • Physical Properties : Resins containing this compound exhibit superior mechanical properties compared to those with other amines, likely due to optimized cross-linking efficiency .
  • Toxicity : Low acute toxicity, as reported for alkyl benzoates with simple substituents .
Ethyl Benzoate
  • Structure: A simple ester lacking amino or methoxy groups.
  • Reactivity : Low reactivity in polymerization due to the absence of electron-donating substituents.
  • Applications : Widely used as a solvent or fragrance component.
  • Toxicity : Moderate toxicity, with ethyl benzoate showing higher safety margins than methyl benzoate .

Structural and Physicochemical Properties

The target compound’s bulky substituents (e.g., the piperidine ring) likely reduce solubility in polar solvents compared to simpler analogs.

Table 1: Key Properties of Selected Benzoate Derivatives
Compound Name Substituents Molecular Weight (g/mol) Solubility (Polar Solvents) Reactivity (Polymerization) Toxicity Profile
Ethyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate Amino, methoxy, (1-methylpiperidin-4-yl)methoxy ~378 (estimated) Low Moderate (steric hindrance) Unknown
Ethyl 4-(dimethylamino) benzoate Dimethylamino 207.3 Moderate High Low
Ethyl benzoate None 150.2 High Low Moderate

Biological Activity

Ethyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate is a synthetic compound notable for its diverse biological activities and potential applications in medicinal chemistry. Its complex structure, which includes an ethyl ester, amino group, methoxy groups, and a piperidine moiety, contributes to its pharmacological properties. This article explores its biological activity, synthesis, mechanisms of action, and research findings.

Chemical Structure

The molecular formula of this compound is C17_{17}H26_{26}N2_{2}O4_{4}, with a molecular weight of 322.40 g/mol. The compound's structure can be represented as follows:

Ethyl 2 amino 5 methoxy 4 1 methylpiperidin 4 yl methoxy benzoate\text{Ethyl 2 amino 5 methoxy 4 1 methylpiperidin 4 yl methoxy benzoate}

Synthesis

The synthesis involves several key steps:

  • Esterification : The carboxylic acid group of 2-amino-5-methoxybenzoic acid is esterified using ethanol and a strong acid catalyst.
  • Nucleophilic Substitution : The resulting ethyl ester undergoes a nucleophilic substitution with 1-methylpiperidine in the presence of a base such as sodium hydride.
  • Methoxylation : Finally, methoxylation introduces additional methoxy groups using methanol and an appropriate catalyst.

Pharmacological Properties

This compound exhibits several notable biological activities:

  • Anticancer Activity : Studies indicate that the compound may possess anticancer properties, showing cytotoxic effects in various cancer cell lines. It has been reported to induce apoptosis in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in some assays .
  • Neuroprotective Effects : The compound's structure resembles known neuroprotective agents. It has been studied for its potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease .
  • Antioxidant Activity : Preliminary investigations suggest that it may exhibit antioxidant properties, which could contribute to its neuroprotective effects by reducing oxidative stress in neuronal cells.

The mechanism of action involves interaction with specific biological targets such as enzymes or receptors:

  • Enzyme Inhibition : The compound may inhibit AChE and BuChE, leading to increased levels of acetylcholine in synaptic clefts, which can enhance cognitive function.
  • Binding Affinity : Its structural features allow it to bind effectively to protein targets, potentially modulating their activity .

Case Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Cancer Therapy : A study demonstrated that derivatives of similar piperidine compounds showed improved cytotoxicity against cancer cells through enhanced binding interactions with target proteins .
  • Alzheimer's Disease : Research focused on dual inhibitors targeting AChE and BuChE has shown promising results, indicating that modifications to the piperidine moiety can enhance brain exposure and efficacy against neurodegenerative conditions .

Comparative Analysis

A comparison of this compound with related compounds reveals its unique pharmacological profile:

Compound NameStructure FeaturesBiological Activity
Methyl 2-amino-5-methoxybenzoateLacks piperidine moietyLimited neuroactive properties
Ethyl 2-amino-5-(dimethoxy)benzoateContains dimethoxy but no piperidinePotentially lower activity
1-Methylpiperidine derivativesSimilar piperidine structureVaries widely in activity

The presence of both methoxy groups and a piperidine ring distinguishes this compound from these compounds, potentially enhancing its pharmacological profile.

Q & A

Q. Table 1: Comparison of Characterization Techniques

TechniqueApplicationAdvantagesLimitationsReferences
X-ray CrystallographyAbsolute configuration determinationHigh resolution (<1.0 Å)Requires high-quality crystals
1H NMRSubstituent position analysisRapid, non-destructiveOverlapping signals in aromatic regions
HRMSMolecular formula confirmationHigh accuracy (±0.001 Da)Limited to volatile/pure samples

Q. Table 2: Synthetic Optimization Strategies

ParameterStandard ApproachAdvanced OptimizationOutcome ImprovementReferences
CatalystCuI/PPh3CuI/1,10-phenanthrolineYield increased by 15–20%
SolventDMF2-MeTHFReduced purification steps
Reaction Time24 h (room temp)Microwave-assisted (80°C, 2 h)Time reduced by 90%

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